![molecular formula C18H20ClN3O4 B5679610 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide](/img/structure/B5679610.png)
2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide
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Overview
Description
The compound 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide is a synthesized chemical entity with potential biological activities. While specific studies on this compound are scarce, similar structures have shown varied biological activities, suggesting the importance of such compounds in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of similar benzamide derivatives involves multi-step reactions starting from basic building blocks such as acyl chlorides, amines, and isocyanates. The synthesis process typically includes amide bond formation, chlorination, and acylation steps to introduce the necessary functional groups onto the benzamide backbone. The overall yield and purity of these compounds are crucial and can be optimized through reaction condition adjustments (A. El‐Faham et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses reveal the presence of intramolecular hydrogen bonds, π-interactions, and other non-covalent interactions that influence the molecular conformation and stability. The presence of chloro and isoxazole groups can introduce specific electronic and steric effects, impacting the compound's reactivity and interaction with biological targets (A. Saeed et al., 2020).
properties
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(1,2-oxazol-5-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-12(23)22-8-5-14(6-9-22)25-17-3-2-13(19)10-16(17)18(24)20-11-15-4-7-21-26-15/h2-4,7,10,14H,5-6,8-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANSOJWKVTBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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